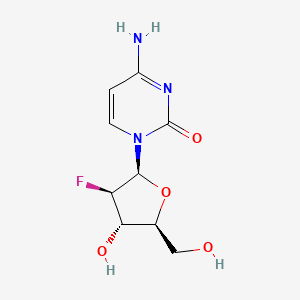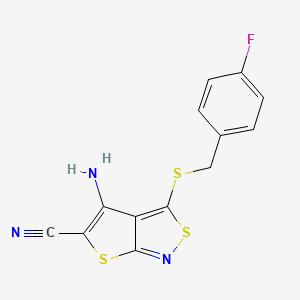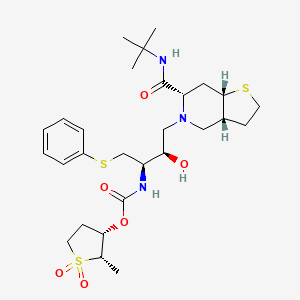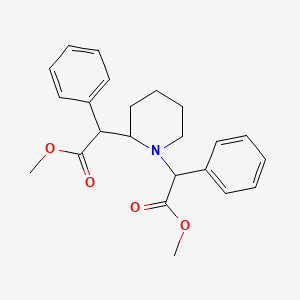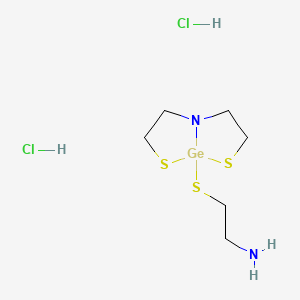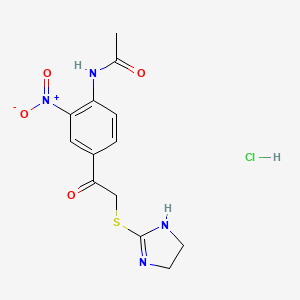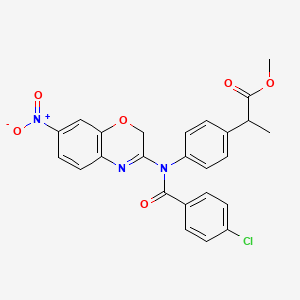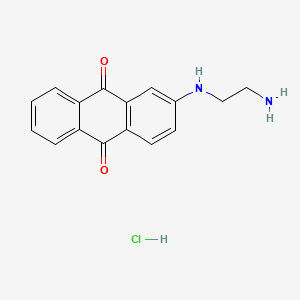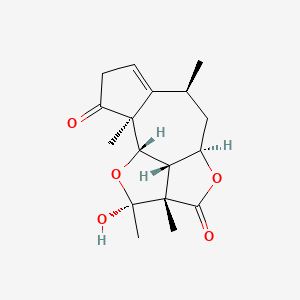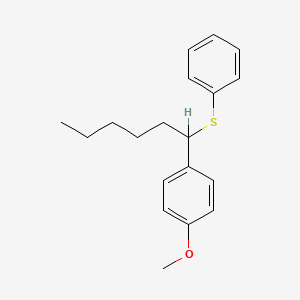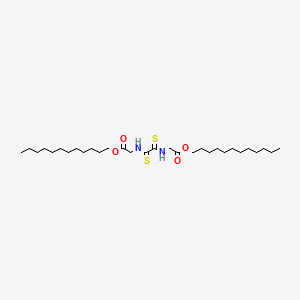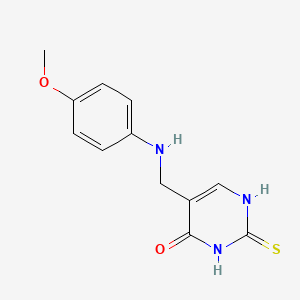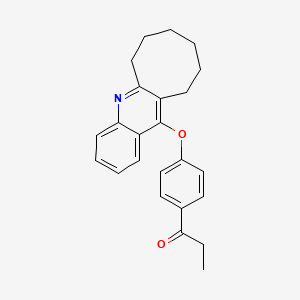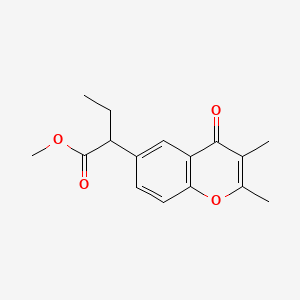
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate is an organic compound belonging to the ester family Esters are known for their distinctive aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dimethylchromon-6-yl)butanoate typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would be 2-(2,3-dimethylchromon-6-yl)butanoic acid and methanol, with sulfuric acid as the catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, purification steps like distillation and crystallization are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 2-(2,3-dimethylchromon-6-yl)butanoic acid and methanol.
Reduction: 2-(2,3-dimethylchromon-6-yl)butanol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the food industry as a flavoring agent.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,3-dimethylchromon-6-yl)butanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chromone core is known to interact with cellular pathways involved in oxidative stress and inflammation, potentially leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2,3-dimethylchromon-6-yl)butanoate can be compared with other esters and chromone derivatives:
Methyl butanoate: A simpler ester with a fruity aroma, used primarily in the fragrance and flavor industries.
2,3-Dimethylchromone: A chromone derivative with potential biological activities, used in medicinal chemistry research.
Methyl 2-methylbutanoate: Another ester with a similar structure but different substituents, used in various industrial applications.
The uniqueness of this compound lies in its combination of the chromone core and ester functionality, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
173469-70-0 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
methyl 2-(2,3-dimethyl-4-oxochromen-6-yl)butanoate |
InChI |
InChI=1S/C16H18O4/c1-5-12(16(18)19-4)11-6-7-14-13(8-11)15(17)9(2)10(3)20-14/h6-8,12H,5H2,1-4H3 |
InChI-Schlüssel |
XTKBVMBADBILKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


